Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate
Overview
Description
Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate typically involves the esterification of 2,4-dichloro-6-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, leading to the formation of various derivatives.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the benzoate moiety.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while oxidation and reduction can lead to the formation of carboxylic acids or alcohols, respectively.
Scientific Research Applications
Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies investigating the effects of halogenated benzoates on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms and the difluoromethoxy group can enhance its binding affinity and specificity. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
- Ethyl 2,4-dichlorobenzoate
- Ethyl 2,4-difluorobenzoate
- Ethyl 2,6-dichlorobenzoate
Comparison: Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate is unique due to the presence of both chlorine and difluoromethoxy groups, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)8-6(12)3-5(11)4-7(8)17-10(13)14/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGXOOVMFOKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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